molecular formula C16H20N2O B7469460 4-cyano-N-cyclohexyl-N-ethylbenzamide

4-cyano-N-cyclohexyl-N-ethylbenzamide

Numéro de catalogue B7469460
Poids moléculaire: 256.34 g/mol
Clé InChI: CQVFKIOUIONOIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-cyano-N-cyclohexyl-N-ethylbenzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by scientists at the University of Queensland in Australia. CX-5461 has been shown to have potential therapeutic benefits in various types of cancer, including breast, ovarian, and hematological malignancies.

Applications De Recherche Scientifique

CX-5461 has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and hematological malignancies. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Mécanisme D'action

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be highly selective for RNA polymerase I, with minimal effects on RNA polymerase II and III.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In cancer cells, CX-5461 inhibits ribosomal RNA synthesis, which leads to the inhibition of cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising therapeutic agent for cancer treatment. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, which could lead to improved outcomes for cancer patients. However, there are also limitations to the use of CX-5461 in lab experiments. CX-5461 is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, CX-5461 has been shown to have off-target effects, which could lead to unwanted side effects.

Orientations Futures

There are several future directions for the research and development of CX-5461. One direction is to further investigate the mechanism of action of CX-5461 and its effects on cancer cells. Another direction is to explore the potential of CX-5461 in combination with other cancer treatments, such as immunotherapy. In addition, there is a need to develop more selective and potent inhibitors of RNA polymerase I transcription that could be used in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CX-5461 in cancer patients.

Méthodes De Synthèse

The synthesis of CX-5461 involves a series of chemical reactions, including the condensation of 4-cyanobenzaldehyde with cyclohexylamine to form a Schiff base intermediate. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl chloroformate to form the final product, CX-5461. The synthesis of CX-5461 is a multi-step process that requires expertise in synthetic chemistry.

Propriétés

IUPAC Name

4-cyano-N-cyclohexyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-18(15-6-4-3-5-7-15)16(19)14-10-8-13(12-17)9-11-14/h8-11,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVFKIOUIONOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.